molecular formula C21H24N2O5S B11174541 2-{[(benzylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-{[(benzylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11174541
M. Wt: 416.5 g/mol
InChI Key: ROVWTCSCJOUYTI-UHFFFAOYSA-N
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Description

2-{[(benzylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzylsulfonyl group, an acetylamino group, and a tetrahydrofuran-2-ylmethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of benzylsulfonyl chloride, which is then reacted with acetylamino compounds under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(benzylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(benzylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(benzylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Fluorine compounds: Known for their reactivity and diverse applications in chemistry and industry.

    Oxaliplatin related compounds: Used in medicinal chemistry for their anticancer properties.

Uniqueness

2-{[(benzylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not found in other similar compounds. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound for further exploration.

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[(2-benzylsulfonylacetyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H24N2O5S/c24-20(15-29(26,27)14-16-7-2-1-3-8-16)23-19-11-5-4-10-18(19)21(25)22-13-17-9-6-12-28-17/h1-5,7-8,10-11,17H,6,9,12-15H2,(H,22,25)(H,23,24)

InChI Key

ROVWTCSCJOUYTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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